N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide is a complex organic compound with the molecular formula C22H21ClN2O3S and a molecular weight of 428.941 g/mol . This compound is known for its unique structural features, which include a carbazole moiety, a hydroxypropyl group, a chlorophenyl group, and a methylbenzenesulfonamide group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide involves several steps. The general synthetic route includes the following steps:
Formation of the Carbazole Moiety: The carbazole moiety is synthesized through a series of reactions starting from aniline derivatives.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction.
Formation of the Methylbenzenesulfonamide Group: The final step involves the formation of the methylbenzenesulfonamide group through a sulfonation reaction
Chemical Reactions Analysis
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Coupling Reactions: The carbazole moiety can participate in coupling reactions to form more complex structures
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the chlorophenyl group contributes to its binding affinity. The methylbenzenesulfonamide group plays a role in stabilizing the compound’s structure .
Comparison with Similar Compounds
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)-4-methylbenzenesulfonamide can be compared with similar compounds such as:
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)methanesulfonamide: This compound has a fluorophenyl group instead of a chlorophenyl group, which affects its reactivity and binding properties.
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide:
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-phenylmethanesulfonamide:
These comparisons highlight the unique features of this compound, particularly its chlorophenyl group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25ClN2O3S |
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Molecular Weight |
505.0 g/mol |
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-chlorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H25ClN2O3S/c1-20-10-16-24(17-11-20)35(33,34)31(22-14-12-21(29)13-15-22)19-23(32)18-30-27-8-4-2-6-25(27)26-7-3-5-9-28(26)30/h2-17,23,32H,18-19H2,1H3 |
InChI Key |
RABVLVJMKOWBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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